REACTION_SMILES
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[C:18]([CH3:19])(=[O:20])[O:21][CH2:22][C:23](=[O:24])[Cl:25].[Cl:26][CH2:27][Cl:28].[NH2:1][c:2]1[cH:3][c:4]2[c:8]([cH:9][cH:10]1)[C:7](=[O:11])[CH2:6][CH2:5]2.[cH:12]1[cH:13][cH:14][n:15][cH:16][cH:17]1>>[NH:1]([c:2]1[cH:3][c:4]2[c:8]([cH:9][cH:10]1)[C:7](=[O:11])[CH2:6][CH2:5]2)[C:23]([CH2:22][O:21][C:18]([CH3:19])=[O:20])=[O:24]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OCC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc2c(c1)CCC2=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CC(=O)OCC(=O)Nc1ccc2c(c1)CCC2=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |